molecular formula C17H16S2 B14611021 1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- CAS No. 59177-01-4

1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)-

Cat. No.: B14611021
CAS No.: 59177-01-4
M. Wt: 284.4 g/mol
InChI Key: BIENIBZQFOKESF-UHFFFAOYSA-N
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Description

1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- is a heterocyclic compound containing sulfur atoms It is part of the dithiin family, which are known for their unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- typically involves the use of organolithium reagents. One common method involves the reaction of a suitable precursor with an organolithium compound to form the desired dithiin structure. For example, the O-protected (5,6-dihydro-1,4-dithiin-2-yl)methanol can be prepared from methyl pyruvate and further functionalized to obtain the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiin ring to a more reduced form.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more reduced dithiin derivatives.

Scientific Research Applications

1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- involves its interaction with various molecular targets. The sulfur atoms in the dithiin ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of both phenyl and phenylmethyl groups. This gives it distinct chemical properties and reactivity compared to other dithiin and dithiane compounds .

Properties

CAS No.

59177-01-4

Molecular Formula

C17H16S2

Molecular Weight

284.4 g/mol

IUPAC Name

5-benzyl-6-phenyl-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C17H16S2/c1-3-7-14(8-4-1)13-16-17(19-12-11-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

BIENIBZQFOKESF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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